Structural Differentiation: Absence of Additional Ring Substituents Distinguishes This Compound from Chlorinated and Methylated Analogs
The target compound lacks any substituent on the quinoline ring beyond the 2-(4-isobutylphenyl) and 4-carboxylic acid groups. This distinguishes it from the closest commercially available analogs: 6-chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid (CAS 895965-44-3, MW 339.82, C20H18ClNO2), 8-chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid (CAS 862710-15-4, MW 339.82, C20H18ClNO2), and 2-(4-isobutylphenyl)-6-methylquinoline-4-carboxylic acid (CAS 438219-40-0, MW 319.41, C21H21NO2) [1]. The absence of electron-withdrawing (Cl) or electron-donating (CH3) substituents on the quinoline core results in distinct electronic properties and a lower molecular weight (305.37 vs. 319.41–339.82), which may influence membrane permeability, target binding, and metabolic fate.
| Evidence Dimension | Molecular weight and substituent pattern |
|---|---|
| Target Compound Data | MW 305.37; no substituent on quinoline ring (positions 5,6,7,8 unsubstituted) |
| Comparator Or Baseline | 6-Cl analog (MW 339.82); 8-Cl analog (MW 339.82); 6-CH3 analog (MW 319.41) |
| Quantified Difference | ΔMW = -14.04 to -34.45 Da vs. analogs; absence of halogen or methyl electronic effects |
| Conditions | Structural comparison based on molecular formula (C20H19NO2 target vs. C20H18ClNO2 chloro analogs; vs. C21H21NO2 methyl analog) |
Why This Matters
The unsubstituted quinoline core provides a distinct physicochemical starting point for SAR exploration and eliminates potential halogen-dependent toxicity liabilities associated with chlorinated analogs.
- [1] ChemWhat. 6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid, CAS 895965-44-3. Available at: https://www.chemwhat.com (accessed 2026-05-12). View Source
